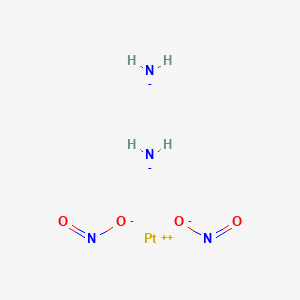

azanide;platinum(2+);dinitrite

Description

Overview of Coordination Chemistry of Platinum(II)

The platinum(II) ion (Pt(II)) is a central figure in coordination chemistry, largely due to its d⁸ electron configuration. fiveable.me This configuration strongly favors the formation of four-coordinate, square planar complexes. fiveable.meontosight.ai These complexes are characterized by a central platinum atom bonded to four ligands arranged at the corners of a square. fiveable.me This specific geometry is not merely a structural curiosity; it profoundly influences the reactivity and stability of the complexes. fiveable.me

Substitution reactions are a hallmark of platinum(II) chemistry. fiveable.me These reactions, where one ligand is replaced by another, predominantly follow an associative mechanism. acs.org This means an incoming ligand attacks the complex, forming a five-coordinate intermediate before the leaving group departs. acs.org While four-coordinate square-planar structures are the most stable and common, three-coordinate, 14-electron T-shaped intermediates are believed to be crucial in many platinum-mediated reactions. nih.gov

| Key Features of Platinum(II) Coordination Chemistry | |

| Electron Configuration | d⁸ |

| Typical Geometry | Square Planar fiveable.me |

| Coordination Number | Typically 4, with 3 and 5-coordinate intermediates fiveable.menih.gov |

| Reaction Mechanism | Predominantly Associative Substitution acs.org |

| Common Ligands | Amines, Halides, Phosphines fiveable.me |

Significance of Nitrite (B80452) Ligands in Transition Metal Chemistry

The nitrite ion (NO₂⁻) is a versatile ligand in transition metal chemistry due to its ability to coordinate to a metal center in multiple ways. wikipedia.orgutas.edu.au This ambidentate nature gives rise to a phenomenon known as linkage isomerism, where the ligand can bind through different atoms, resulting in distinct chemical compounds with different properties. wikipedia.org

The most common coordination modes for the nitrite ligand are:

N-bonded (nitro): The ligand coordinates through the nitrogen atom (M-NO₂). This is favored by "soft" metal centers. wikipedia.org The N-bonded form is considered a weak π-acceptor. utas.edu.au

O-bonded (nitrito): The ligand coordinates through one of the oxygen atoms (M-ONO). wikipedia.org This is the kinetically-favored isomer in some systems and is preferred by "harder" metal centers. wikipedia.org The O-bonded form acts as a moderate π-donor. utas.edu.au

Bidentate O,O-bonded: The ligand coordinates through both oxygen atoms, forming a chelate ring (M-O₂N). wikipedia.org

The specific isomer formed can be influenced by several factors, including the identity of the metal, its oxidation state, the other ligands in the complex, and even the polarity of the medium. lew.roresearchgate.net For instance, computational studies have shown that for some systems, lower valence states favor the O-bonded (nitrito) isomer. lew.roresearchgate.net The interconversion between nitro and nitrito isomers is a well-documented process that can proceed intramolecularly. wikipedia.org Hydrogen bonding within the coordination sphere can also play a role in determining which coordination mode is adopted. tandfonline.com

| Coordination Modes of the Nitrite Ligand | |

| Mode | Description |

| η¹-NO₂ (Nitro) | Binds through the Nitrogen atom. wikipedia.org |

| η¹-ONO (Nitrito) | Binds through one Oxygen atom. wikipedia.org |

| κ²-O,O (Chelating) | Binds through both Oxygen atoms. wikipedia.org |

Historical Context of Diamminebis(nitrito)platinum(II) Studies

Diamminebis(nitrito)platinum(II), [Pt(NH₃)₂(NO₂)₂], often referred to by the industrial term "platinum p-salt," is a significant compound in platinum chemistry. chemicalbook.com Its study and use date back to the early 20th century. In the 1920s and 1930s, it was recognized for its utility in non-cyanide electroplating baths, valued for its stability in aqueous solutions which allows for the production of dense, conductive platinum coatings. The ligands in the complex stabilize the platinum(II) ion, preventing its oxidation to platinum(IV). iucr.org

The compound exists as two geometric isomers: cis and trans. libretexts.org

cis-Diamminebis(nitrito-N)platinum(II): In this isomer, the two ammine ligands and the two nitrite ligands are adjacent to each other. Single-crystal X-ray diffraction studies have confirmed its square-planar geometry and cis configuration. iucr.orgnih.gov The crystals are monoclinic and feature a complex network of intermolecular hydrogen bonds. nih.gov

trans-Diamminebis(nitrito-N)platinum(II): Here, the like ligands are positioned opposite each other. The crystal structure of the trans isomer has also been determined and is composed of distinct trans-[Pt(NH₃)₂(NO₂)₂] molecules. researchgate.net

Synthesis of these complexes typically involves the reaction of a platinum(II) precursor, such as platinum(II) chloride, with aqueous ammonia (B1221849) and a nitrite salt. wikipedia.org One specific method for preparing the dinitro complex involves reacting cis-diiododiammineplatinum(II) with mercurous nitrate (B79036), followed by a reaction with sodium nitrite. google.com The formation of the trans isomer has been observed irrespective of several different synthesis procedures. researchgate.net

| Crystallographic Data for [Pt(NH₃)₂(NO₂)₂] Isomers | |

| Property | cis Isomer |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Pt-N (ammine) Bond Lengths (Å) | ~2.05 |

| Pt-N (nitrite) Bond Lengths (Å) | ~2.00 |

| Intramolecular H-bonding | Not present nih.gov |

Properties

IUPAC Name |

azanide;platinum(2+);dinitrite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO2.2H2N.Pt/c2*2-1-3;;;/h2*(H,2,3);2*1H2;/q;;2*-1;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSUHTFXKKBBJP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[NH2-].N(=O)[O-].N(=O)[O-].[Pt+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N4O4Pt-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diamminebis Nitrito Platinum Ii Complexes

Ligand Substitution Reactions in Platinum(II) Systems

The synthesis of square-planar platinum(II) complexes, such as diamminebis(nitrito)platinum(II), is predominantly achieved through ligand substitution reactions. nih.gov These reactions are typically associative, meaning they proceed through a higher-coordinate intermediate—in this case, a five-coordinate trigonal-bipyramidal species. nih.gov The incoming ligand attacks the Pt(II) center, forming the intermediate, which then releases a leaving group to form the final square-planar product. The stereochemistry and outcome of these substitutions are heavily influenced by the trans effect, where certain ligands increase the rate of substitution of the ligand positioned opposite to them. nih.govrsc.org

A common and effective method for synthesizing diamminebis(nitrito)platinum(II) involves starting with platinum(II) halide precursors. iucr.orgnih.gov Compounds such as platinum(II) chloride (PtCl₂), potassium tetrachloroplatinate(II) (K₂PtCl₄), or other chloro-bromo-Pt(II) complexes serve as the initial source of platinum. rsc.org

The general process involves dissolving the platinum halide precursor in a solution, often aqueous, to make the platinum center accessible for subsequent reactions. For instance, a synthesis can begin by dissolving platinum(II) chloride in an aqueous ammonia (B1221849) solution. Another approach starts with metallic platinum, which is first dissolved in aqua regia to form chloroplatinic acid, a versatile platinum halide precursor. riyngroup.com

Ammonia (NH₃) and alkali metal nitrite (B80452) salts, typically sodium nitrite (NaNO₂), are crucial reagents in this synthesis. rsc.org

Ammonia (NH₃): Ammonia serves as the source for the ammine ligands. When introduced to the platinum(II) precursor solution, ammonia molecules displace the initial halide ligands to form a platinum ammine complex. For example, reacting a chloroplatinic acid solution with an excess of boiling ammonia leads to the formation of dichlorotetraammine platinum as an intermediate. riyngroup.com

Alkali Metal Nitrite Salts (e.g., NaNO₂): These salts provide the nitrite ions (NO₂⁻) which act as the incoming ligands. rsc.org After the formation of the platinum ammine complex, a stoichiometric or excess amount of the alkali metal nitrite is added to the reaction mixture. The nitrite ions then substitute the remaining halide ligands to form the final diamminebis(nitrito)platinum(II) product.

The core mechanism of the synthesis is a nucleophilic substitution reaction. The nitrite ion (NO₂⁻) is a nucleophile that attacks the electrophilic platinum(II) center. In the context of platinum(II) halide precursors, the reaction proceeds via the substitution of halide ligands (e.g., Cl⁻) by the nitrite ions.

Controlled Reaction Conditions for Isomer Specificity

The spatial arrangement of the ammine and nitrito ligands around the platinum center can result in either cis or trans isomers. Controlling the reaction conditions is essential to synthesize a specific isomer. The cis-isomer is of particular interest and has been structurally characterized. iucr.orgnih.gov The stereochemical outcome is dictated by the trans effect, which follows the order NO₂⁻ > Cl⁻ > NH₃. rsc.orgscispace.com This means that the nitrite ligand has a strong tendency to labilize the ligand positioned trans to it.

To favor the formation of the cis isomer, the synthesis often starts from a precursor like tetrachloroplatinate(II), [PtCl₄]²⁻. The reaction with ammonia first yields cis-[PtCl₂(NH₃)₂] due to the higher trans effect of Cl⁻ compared to NH₃. Subsequent reaction with nitrite ions then replaces the chloride ligands, preserving the cis configuration. Gentle heating on a water bath is a typical condition to facilitate this substitution. riyngroup.com

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is critical for maximizing the yield and purity of the desired product. Key factors include temperature, solvent, and reactant ratios.

Temperature: Gentle heating is often employed to drive the ligand substitution. riyngroup.com However, maintaining a controlled temperature is crucial. Cooling the reaction to between 0–5°C can help minimize side reactions, such as ligand hydrolysis.

Solvent: Aqueous systems are typically preferred for their ability to dissolve the reactants and for the stability of the ligands.

Yields: High yields have been reported through careful control of the synthetic procedure. For example, one method involving the reaction of a chloroplatinic acid solution with sodium nitrite and ammonia reports a yield of 80.1%. riyngroup.com

The following table summarizes key synthesis parameters and their impact on the outcome.

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Precursor | K₂PtCl₄ | Common starting material for substitution reactions. | |

| Temperature | 0–5°C | Minimizes side reactions and ligand hydrolysis. | |

| Temperature | Gentle heating (water bath) | Facilitates ligand substitution. | riyngroup.com |

| Solvent | Aqueous systems | Preferred for ligand stability and reactant solubility. | |

| Yield | Up to 80.1% | Achievable with optimized reactant quantities and conditions. | riyngroup.com |

| Purity | ≥95% (HPLC) | Obtainable with controlled conditions and purification. |

Isolation and Purification Techniques

Once the reaction is complete, the diamminebis(nitrito)platinum(II) product, which often precipitates as yellow or white crystals, must be isolated and purified. riyngroup.com

Common techniques include:

Filtration: The solid product is separated from the reaction solution by filtration. riyngroup.com

Recrystallization: This is a primary method for purification. The crude product is dissolved in a suitable solvent, such as hot water, and then allowed to cool slowly, causing purer crystals to form, leaving impurities behind in the solution. riyngroup.com

Hypersaturation and Evaporation: For growing high-quality single crystals suitable for X-ray diffraction studies, a method of hypersaturation from a plating electrolyte followed by slow evaporation of the solvent over an extended period (e.g., two months) has been successfully used. iucr.orgnih.gov

Column Chromatography: This technique can be used to remove impurities, such as unreacted starting materials or side products.

The following table outlines a specific preparation and the resulting product's purity.

| Preparation Step | Details | Reference |

|---|---|---|

| Reaction | A hot solution of sodium nitrite is added to a platinum ammine complex solution and heated on a water bath. | riyngroup.com |

| Isolation | The mixture is cooled to crystallize the product, which is then filtered. | riyngroup.com |

| Purification | Recrystallization from hot water. | riyngroup.com |

| Final Yield | 80.1% | riyngroup.com |

| Purity (ICP Tested) | Platinum Content: 59.7±0.2% | riyngroup.com |

| Chloride Ion: 10ppm | riyngroup.com | |

| Total Other Metal Ions: <50ppm | riyngroup.com |

Structural Elucidation and Characterization of Diamminebis Nitrito Platinum Ii Systems

Advanced Spectroscopic Techniques for Structural Analysis

A combination of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy provides a comprehensive understanding of the structural and electronic features of diamminebis(nitrito)platinum(II) systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for probing the local chemical environment of specific nuclei within a molecule. For platinum complexes, ¹H, ¹⁵N, and ¹⁹⁵Pt NMR are particularly informative.

Table 1: ¹H NMR Chemical Shifts for a Dinuclear Platinum Complex

| Functional Group | Chemical Shift (ppm) |

|---|---|

| Ammine (NH₃) | 4.36 |

| Linker Amine (NH₂) | 4.88 |

¹⁵N NMR spectroscopy is a direct probe of the nitrogen environment and is crucial for distinguishing between the ammine and nitrito ligands. The chemical shift of the nitrogen in the nitrito ligand is significantly different from that of the ammine ligands, providing unambiguous evidence of their coordination to the platinum center. For example, the ¹⁵N NMR chemical shift for ammine ligands is around -50 ppm, whereas for nitrito ligands, it is approximately -200 ppm.

Furthermore, two-dimensional {¹H,¹⁵N}-HSQC (Heteronuclear Single Quantum Coherence) NMR experiments are particularly powerful for correlating the ¹H and ¹⁵N signals, which aids in the assignment of resonances and the study of reaction kinetics. nih.govnih.gov These studies have shown that the coordination of the nitrito group influences the reactivity of the complex. nih.govnih.gov For instance, in the reaction of a dinuclear platinum-nitrito complex with glutathione (B108866) (GSH), the formation of an intermediate where the nitrito group remains coordinated can be observed. nih.govnih.gov

Table 2: Representative ¹⁵N NMR Chemical Shifts

| Ligand | Chemical Shift (ppm) |

|---|---|

| Ammine (NH₃) | ~ -50 |

| Nitrito (NO₂) | ~ -200 |

For example, in studies of reactions of nitrito-platinum complexes with biomolecules, ¹⁹⁵Pt NMR has been used to identify intermediate species and final products. nih.govnih.gov The chemical shifts can distinguish between the starting nitrito complex and various reaction products, such as those formed with glutathione. nih.govnih.gov For a dinuclear nitrito complex, the ¹⁹⁵Pt NMR resonance appears at approximately -2444 ppm. nih.gov Upon reaction with GSH, new peaks corresponding to intermediates and final products appear at different chemical shifts, such as -2746 ppm for an intermediate and -3237 ppm for a final product. nih.gov

Table 3: ¹⁹⁵Pt NMR Chemical Shifts in a Reaction with Glutathione (GSH)

| Species | Chemical Shift (ppm) |

|---|---|

| Dinuclear Nitrito Complex | -2444 |

| Intermediate with GSH | -2746 |

| Final Product with GSH | -3237 |

Infrared (IR) Spectroscopy for Ligand Bonding Modes

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and determining the bonding mode of ligands like the nitrite (B80452) ion. grafiati.comresearchgate.net The nitrite ion (NO₂⁻) can coordinate to a metal center in different ways, most commonly as a nitro ligand (bonded through the nitrogen atom, M-NO₂) or as a nitrito ligand (bonded through an oxygen atom, M-ONO). These different coordination modes give rise to characteristic vibrational frequencies in the IR spectrum.

For N-bonded nitrito ligands in platinum complexes, characteristic stretching vibrations (ν(NO)) are observed in the range of 1450–1500 cm⁻¹. This allows for the clear distinction from O-bonded nitrito ligands, which would show different stretching frequencies. IR spectroscopy can also confirm the presence of the ammine ligands through their characteristic N-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. grafiati.comresearchgate.net For platinum(II) complexes, which are typically d⁸ systems with a square-planar geometry, the observed absorption bands are generally due to d-d transitions and ligand-to-metal charge transfer (LMCT) transitions. libretexts.org

The positions and intensities of these absorption bands are sensitive to the ligand field strength and the geometry of the complex. While d-d transitions are typically weak, they can provide information about the electronic structure of the platinum center. libretexts.org Charge-transfer bands are generally more intense and can also be diagnostic of the ligand environment. researchgate.net For instance, the presence of nitrito ligands will influence the energy of the electronic transitions compared to other ligands like halides. The UV-Vis spectrum of a nitrite-containing compound typically shows an absorption maximum around 230 nm. uomustansiriyah.edu.iq

X-ray Crystallography for Solid-State Structures

X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms within the solid-state structures of diamminebis(nitrito)platinum(II) isomers.

Determination of Coordination Geometry (e.g., Square-Planar)

Crystallographic studies confirm that in both cis- and trans-diamminebis(nitrito-N)platinum(II), the central platinum(II) ion exhibits a square-planar coordination geometry. iucr.orgnih.govontosight.airesearchgate.netgrafiati.comresearchgate.netresearchgate.net This arrangement is typical for platinum(II) complexes, which have a d8 electron configuration. ontosight.ai The platinum atom is coordinated by four nitrogen atoms, two from the ammine (NH₃) ligands and two from the nitrite (NO₂) ligands. iucr.orgnih.govresearchgate.netgrafiati.comresearchgate.net In the cis isomer, the Pt-N bond lengths to the ammine ligands are slightly longer (2.039 Å and 2.052 Å) than those to the monodentate nitrite groups (1.995 Å and 2.001 Å). nih.gov The bond angle between the two nitrite groups in the cis isomer is 93.06 (13)°. researchgate.net

For the trans isomer, the square-planar environment around the palladium atom in the analogous trans-Pd(NH₃)₂(NO₂)₂ shows Pd-N distances of 2.011(2) Å and 2.046(2) Å for the nitrite and ammine nitrogens, respectively. researchgate.net

Selected Bond Lengths and Angles for Diamminebis(nitrito-N)platinum(II) Isomers

| Isomer | Parameter | Value | Reference |

|---|---|---|---|

| cis-[Pt(NH₃)₂(NO₂)₂] | Pt-N(ammine) | 2.039 Å, 2.052 Å | nih.gov |

| Pt-N(nitrito) | 1.995 Å, 2.001 Å | nih.gov | |

| N(nitrito)-Pt-N(nitrito) Angle | 93.06 (13)° | researchgate.net | |

| trans-[Pd(NH₃)₂(NO₂)₂] (analogue) | Pd-N(ammine) | 2.046(2) Å | researchgate.net |

| Pd-N(nitrito) | 2.011(2) Å | researchgate.net |

Monodentate N-donor Coordination of Nitrite Ligands

In these complexes, the nitrite (NO₂) groups act as monodentate ligands, coordinating to the platinum center through the nitrogen atom. iucr.orgnih.govresearchgate.netgrafiati.comutas.edu.augrafiati.com This N-coordination is a key structural feature. utas.edu.augrafiati.com The N-bonded nitrite is considered a marginally stronger σ-donor compared to the O-bonded form. utas.edu.au The planes of the two nitrite groups in the cis isomer are twisted with respect to each other by 62.4 (4)° and form angles of 38.6 (2)° and 61.6 (2)° with the central PtN₄ plane. iucr.orgiucr.org In the crystal structure of the trans isomer, the plane of the NO₂ group is rotated by 48° with respect to the plane of the complex. researchgate.net

Intermolecular Interactions and Crystal Packing

The crystal structures of both isomers are stabilized by extensive intermolecular hydrogen bonding. iucr.orgresearchgate.net

In the cis isomer , the molecules are arranged in stacks of close-packed units running parallel to the iucr.org crystal axis. iucr.orgnih.govresearchgate.netgrafiati.comresearchgate.netiucr.org There are nine distinct intermolecular N-H···O hydrogen bonds, creating a complex hydrogen-bonded framework. iucr.orgnih.govresearchgate.netiucr.org Four of these hydrogen bonds connect molecules within the same stack. iucr.orgnih.govresearchgate.netiucr.org Notably, the cis isomer does not exhibit intramolecular hydrogen bonding. iucr.orgnih.govresearchgate.netgrafiati.comiucr.org The separation between platinum atoms in adjacent molecules within a stack is 3.5486 (2) Å. iucr.org

The trans isomer , in contrast, features both intramolecular and intermolecular N-H···O interactions. nih.goviucr.org Each molecule is hydrogen-bonded to eight neighboring molecules. nih.goviucr.org Unlike the cis isomer, there are no close-packed columnar units, and the shortest Pt···Pt distance is significantly longer at 4.84 Å. nih.goviucr.org

Intermolecular Interactions in Diamminebis(nitrito)platinum(II) Isomers

| Isomer | Interaction Type | Key Features | Reference |

|---|---|---|---|

| cis-[Pt(NH₃)₂(NO₂)₂] | Molecular Packing | Stacks of close-packed molecules parallel to iucr.org axis. | iucr.orgnih.govresearchgate.netgrafiati.comresearchgate.netiucr.org |

| Hydrogen Bonding | Nine independent intermolecular N-H···O hydrogen bonds; no intramolecular hydrogen bonding. | iucr.orgnih.govresearchgate.netgrafiati.comiucr.org | |

| Pt···Pt Distance | 3.5486 (2) Å within a stack. | iucr.org | |

| trans-[Pt(NH₃)₂(NO₂)₂] | Molecular Packing | No close-packed columnar units. | nih.goviucr.org |

| Hydrogen Bonding | Both intramolecular and intermolecular N-H···O interactions; each molecule is hydrogen-bonded to eight neighbors. | nih.goviucr.org | |

| Pt···Pt Distance | 4.84 Å. | nih.goviucr.org |

Structural Analysis of Cis and Trans Isomers

Single crystals of cis-[Pt(NH₃)₂(NO₂)₂] have been successfully obtained from a plating electrolyte through hypersaturation. iucr.orgnih.govresearchgate.netgrafiati.comresearchgate.netiucr.org The cis isomer crystallizes in the monoclinic space group P2₁/c.

The trans isomer, trans-[Pt(NH₃)₂(NO₂)₂], crystallizes in a different crystal system, the monoclinic space group C2. researchgate.net The analogous palladium complex, trans-[Pd(NH₃)₂(NO₂)₂], crystallizes in the triclinic system. researchgate.net It has been noted that various synthesis methods for the palladium complex consistently yield the trans configuration. researchgate.net

Crystallographic Data for Diamminebis(nitrito)platinum(II) Isomers

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| cis-[Pt(NH₃)₂(NO₂)₂] | Monoclinic | P2₁/c | |

| trans-[Pt(NH₃)₂(NO₂)₂] | Monoclinic | C2 | researchgate.net |

| trans-[Pd(NH₃)₂(NO₂)₂] | Triclinic | P-1 | researchgate.net |

Ancillary Analytical Methods (e.g., Elemental Analysis)

In addition to X-ray diffraction, elemental analysis is a fundamental technique used to confirm the empirical formula of the synthesized complexes, ensuring the correct stoichiometry of platinum, nitrogen, hydrogen, and oxygen. researchgate.net This method provides complementary data to the structural information obtained from crystallography. researchgate.net

Coordination Modes and Isomerism in Platinum Ii Nitrite Chemistry

Linkage Isomerism of the Nitrite (B80452) Ligand

The nitrite ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through different atoms. wikipedia.org This capability gives rise to linkage isomerism, a form of structural isomerism where compounds with the same composition differ in the atom through which a ligand is bonded to the metal. wikipedia.org

N-bonded (Nitro, κN) versus O-bonded (Nitrito, κO) Coordination

The nitrite ligand can bind to a platinum(II) center through either the nitrogen atom (nitro, κN) or one of the oxygen atoms (nitrito, κO). researchgate.netwikipedia.org The thermodynamically more stable form is typically the N-bonded nitro isomer. researchgate.net The interconversion between these two forms can sometimes be induced by external stimuli such as UV irradiation, leading to photoisomerization. researchgate.netacs.orgacs.org This process has been observed in the solid state for various metal complexes, including those of platinum(II). researchgate.netacs.orgacs.org The red-colored nitrito isomer can be converted to the yellow-colored nitro isomer upon exposure to UV light. wikipedia.org

The choice of bonding mode is influenced by the electronic properties of the metal center. Hard acids tend to favor coordination with the harder oxygen donor, while softer acids like platinum(II) generally prefer the softer nitrogen donor. researchgate.net

O,O'-Bidentate Coordination Modes

In addition to monodentate N- and O-bonding, the nitrite ligand can also coordinate in a bidentate fashion, utilizing both oxygen atoms (O,O'-bidentate or κ²O,O). wikipedia.orgacs.org This mode of coordination results in a chelating effect, where the ligand forms a ring with the metal center. While less common for platinum(II) nitrite complexes compared to the monodentate forms, it represents another facet of the versatile coordination behavior of the nitrite ligand. wikipedia.org The nitrate (B79036) ligand (NO₃⁻), which is isostructural with carbonate, also commonly exhibits both unidentate and bidentate coordination modes. wikipedia.org

Geometric Isomerism in Diamminebis(nitrito)platinum(II) Complexes

Beyond linkage isomerism, diamminebis(nitrito)platinum(II) also exhibits geometric isomerism, specifically cis-trans isomerism. This arises from the different possible spatial arrangements of the ammine and nitrite ligands around the square-planar platinum(II) center. libretexts.orguomustansiriyah.edu.iq

The two primary geometric isomers are:

cis-diamminebis(nitrito-κN)platinum(II): In this isomer, the two ammine ligands are adjacent to each other, as are the two nitrite ligands. iucr.orgiucr.orgresearchgate.netnih.govresearchgate.net

trans-diamminebis(nitrito-κN)platinum(II): Here, the identical ligands are positioned on opposite sides of the platinum center. iucr.org

The cis isomer is of particular note as it is the form found in the commercially important "platinum p-salt," which is utilized in electroplating processes. iucr.org

Cis-Trans Isomerization Pathways and Stability

The interconversion between cis and trans isomers can occur in solution, often influenced by factors such as solvent and temperature. osaka-u.ac.jp The relative stability of the isomers is a subject of detailed study. In the solid state, the crystal structure of the cis isomer reveals a packing of molecules in columns, a feature not observed in the trans isomer. iucr.orgnih.gov The shortest Pt-Pt distance in the cis isomer is significantly shorter than in the trans isomer. nih.gov Furthermore, the cis isomer's crystal structure is stabilized by a network of intermolecular hydrogen bonds. iucr.orgiucr.orgresearchgate.netnih.govresearchgate.net In contrast, the trans isomer exhibits intramolecular hydrogen bonding. iucr.orgnih.gov

Trans Effect and Trans Influence in Platinum(II) Systems

The concepts of the trans effect and trans influence are crucial for understanding the reactivity of square-planar platinum(II) complexes, including those with nitrite ligands.

The trans influence is a thermodynamic phenomenon that describes the effect of a ligand on the length of the bond trans to it. Ligands with a strong trans influence weaken the bond opposite to them. The trans influence series for some common ligands is: NO₂⁻ > Cl⁻ nih.gov

This indicates that the nitrite ligand has a stronger trans influence than the chloride ligand. nih.gov

The trans effect is a kinetic phenomenon that describes the effect of a ligand on the rate of substitution of the ligand trans to it. Ligands with a strong trans effect labilize the ligand opposite them, making it more susceptible to substitution. slideshare.net The trans effect was first observed in the 1920s during studies of platinum complexes. slideshare.net

Ligand Labilization Patterns

The trans effect plays a significant role in directing the outcome of ligand substitution reactions in platinum(II) complexes. A ligand with a strong trans effect will promote the substitution of the ligand positioned trans to it. For instance, in a complex like [Pt(NO₂)Cl₃]⁻, the chloride ligand trans to the nitrite group is more readily substituted by a ligand like ammonia (B1221849) than the cis chlorides. slideshare.net

This labilization is a consequence of the electronic properties of the trans-directing ligand. Strong σ-donors and π-acceptors are generally strong trans-directing ligands. nih.govcuni.cz The nitrite ligand, being a good π-acceptor, exhibits a significant trans effect. slideshare.net This effect is critical in synthetic strategies for preparing specific isomers of platinum(II) complexes and also influences their interactions with biological molecules. researchgate.netnih.govnih.gov For example, the strong trans effect of sulfur-containing ligands can lead to the labilization of other ligands in platinum complexes. researchgate.netnih.gov

Reactivity and Reaction Mechanisms of Platinum Ii Nitrite Complexes

Ligand Substitution Kinetics and Mechanisms

Ligand substitution in square-planar platinum(II) complexes, including those with nitrite (B80452) ligands, is a widely studied area of inorganic chemistry. nih.govfiveable.me The mechanisms of these reactions are crucial for controlling the synthesis of specific isomers and understanding their interactions in various chemical environments. rsc.org

Pathways of Nucleophilic Substitution

Substitution reactions in square-planar complexes like those of platinum(II) predominantly occur through an associative mechanism. nih.govfiveable.me This process involves the approach of an incoming ligand (nucleophile) to the complex, forming a five-coordinate trigonal-bipyramidal intermediate. nih.gov This intermediate is transient and subsequently expels a leaving group to return to a square-planar geometry. nih.govfiveable.me

The reaction pathway can be described by a two-step mechanism, often involving a solvent-assisted pathway. In this model, a solvent molecule first coordinates to the platinum(II) center to form a solvated intermediate, which is then substituted by the incoming nucleophile. The rate of these reactions is influenced by several factors, including the nature of the entering and leaving groups, the other ligands in the complex (both cis and trans to the leaving group), and the solvent itself. uou.ac.in For instance, the reaction of cis-[PtCl₂(NH₃)₂] with various nucleophiles demonstrates how the identity of the entering group affects the reaction rate and pathway. nih.gov

Influence of Nitrite as a Leaving Group

The nitrite ion (NO₂⁻) is a significant ligand in platinum chemistry due to its strong bond with the platinum center and its notable trans influence. nih.govnih.gov The trans influence refers to the effect of a ligand on the length and lability of the bond trans to it. rsc.org The nitrite group has a stronger trans influence and trans effect than the chloride ion (Cl⁻). nih.govrsc.org This means that the ligand positioned trans to a nitrite group is more easily substituted.

Conversely, when nitrite itself acts as a leaving group, its strong bond to platinum makes it less labile compared to ligands like chloride. nih.govnih.gov This property can be used to modulate the reactivity of platinum complexes. For example, substituting chloride with nitrite in certain polynuclear platinum antitumor agents reduces their deactivation by biological nucleophiles like glutathione (B108866). nih.govnih.gov Studies have shown that nitrito derivatives are more stable towards sulfur nucleophiles, which is attributed to the higher trans influence of the nitrite group and the formation of hydrogen bonds between the nitrite's oxygen atoms and amine hydrogens, which hinders the substitution of the nitrite ligand itself. nih.gov

Aquation Reactions and Intermediate Formation

Aquation, the substitution of a ligand by a water molecule, is a fundamental reaction for platinum(II) complexes, often being the rate-determining step for their subsequent reactions in aqueous solution. nih.govgoogle.com For instance, the anticancer drug cisplatin (B142131), cis-[PtCl₂(NH₃)₂], must undergo aquation to form the reactive aqua species cis-[PtCl(NH₃)₂(H₂O)]⁺ and cis-[Pt(NH₃)₂(H₂O)₂]²⁺ before it can bind to DNA. nih.govneliti.com

Platinum(II) nitrite complexes also undergo aquation, although the kinetics can be slower compared to their chloride analogs due to the stronger Pt-NO₂ bond. nih.govnih.govgoogle.com Research on dinuclear platinum compounds with nitrite leaving groups has shown that these complexes can be inert to aquation, even after prolonged incubation at physiological pH. nih.gov When reactions with nucleophiles do occur, they may proceed without the formation of aquated intermediates. nih.gov For example, in the reaction of [{trans-Pt(NO₂)(NH₃)₂}₂(μ-NH₂(CH₂)₆NH₂)]²⁺ with glutathione, an intermediate, trans-[Pt(NH₃)₂(NO₂)(SG)], is formed where the nitrite remains coordinated, and the linker amine is substituted first. This is in contrast to the chloride analogue, where aquation precedes reaction with the nucleophile. nih.govnih.gov This difference in mechanism is a direct consequence of the higher trans influence of the nitrite group. nih.gov

Interactive Data Table: Aquation and Substitution Rate Constants

This table presents comparative kinetic data for ligand substitution reactions, including aquation and reactions with biological nucleophiles, for both chloride and nitrite-containing platinum(II) complexes, based on findings from various studies. nih.govnih.govresearchgate.net

Photoinduced Isomerization Reactions

Linkage isomerism, where a ligand can coordinate to a metal center through different atoms, is a key feature of the nitrite ligand, which can bind through either the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO). Platinum(II) nitrite complexes can undergo photoinduced isomerization between these two forms.

Nitro-Nitrito Photoisomerization Pathways

Nitro-nitrito photoisomerization is a well-documented photochemical reaction in metal complexes. acs.orgresearchgate.net Upon irradiation with ultraviolet light, the thermodynamically stable N-bonded nitro isomer can convert to the metastable O-bonded nitrito isomer. researchgate.net This process is often reversible, with the nitrito form reverting to the more stable nitro form either thermally or upon irradiation with light of a different wavelength. bath.ac.uk

The mechanism of this isomerization involves the excitation of the complex to an electronic excited state. From this state, the molecule can undergo a geometric rearrangement of the nitrite ligand, leading to the formation of the nitrito isomer before relaxing back to the ground electronic state. The efficiency and pathway of this isomerization are influenced by factors such as the excitation wavelength, temperature, and the surrounding environment (solvent or crystal lattice).

Solid-State Photoisomerization and Reaction Cavity Effects

The study of nitro-nitrito photoisomerization in the solid state provides unique insights into how the crystal environment influences chemical reactivity. acs.orgresearchgate.netacs.org In a crystal, the space available for a molecule to undergo a conformational change, known as the "reaction cavity," can significantly affect the outcome of a photoreaction. acs.orgbath.ac.ukacs.org

Research has quantitatively demonstrated a strong correlation between the size of the reaction cavity surrounding the nitrite ligand and the conversion ratio to the nitrito isomer. acs.orgresearchgate.netconsensus.app By synthesizing salts of a cationic platinum(II) nitrito complex with different counter-anions, researchers have been able to create different crystal packing environments and, consequently, different reaction cavity volumes. acs.orgacs.org X-ray structural analysis before and after photoirradiation at low temperatures (to suppress thermal relaxation) allows for the direct observation and quantification of the isomerization. acs.orgacs.orgscribd.com

For example, in one study, the isomerization levels for a cationic platinum(II) complex were found to be 49% and 80% when paired with Pt(NO₂)₄²⁻ and (FSO₂)₂N⁻ anions, respectively, correlating with the different cavity sizes in the two crystal structures. acs.orgconsensus.app In another study involving different polymorphs of the same complex salt, conversion rates at 180 K ranged from 36% to 100%, again depending on the reaction cavity. researchgate.netacs.org These findings highlight that a larger and more accommodating reaction cavity generally facilitates the geometric changes required for the nitro-to-nitrito isomerization, leading to a higher conversion percentage. acs.orgacs.org

Interactive Data Table: Solid-State Photoisomerization Conversion

This table summarizes the percentage of photoisomerization from the nitro to the nitrito form for various platinum(II) complex salts in the solid state, demonstrating the effect of the crystal packing environment and reaction cavity size. The ligand 'L' is N¹-(2-(dimethylamino)ethyl)-N²,N²-dimethyl-N¹-pentyl-1,2-ethanediamine. Data is compiled from studies on the correlation between reaction cavity and isomerization ratio. acs.orgresearchgate.netacs.orgconsensus.app

Electron Transfer Mechanisms in Platinum(II) Systems

Electron transfer reactions are fundamental to the chemical reactivity of platinum complexes, which can typically exist in Pt(II) and Pt(IV) oxidation states. These redox processes are crucial in various applications, from industrial catalysis to the mechanism of action of platinum-based anticancer drugs. While detailed studies on the intrinsic electron transfer of cis-diamminedinitritoplatinum(II) are not extensively documented, the general principles governing platinum(II) systems provide a framework for understanding its potential redox behavior.

Electron transfer reactions involving transition metal complexes can proceed through two primary mechanisms:

Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred from the reductant to the oxidant while their primary coordination spheres remain intact. nih.gov The process is often rapid and is common in reactions between two substitution-inert complexes. nih.gov For platinum(II) systems, this pathway would involve the transfer of an electron without the formation of a direct bond between the platinum complex and the redox agent.

Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged complex where the reductant and oxidant share a ligand in their inner coordination spheres. The electron is then transferred across this bridging ligand. nih.gov This process is often rate-limited by the ligand substitution step required to form the bridge. nih.gov

The redox potential of a platinum(II) complex, and thus its propensity to undergo electron transfer, is significantly influenced by its ligands. For instance, studies on various platinum(II) complexes have shown that changes in the amine ligands can influence both the kinetic and thermodynamic parameters of redox reactions. rsc.org The steric hindrance of these ligands is a key factor; less sterically hindered amines tend to favor the oxidation of the platinum(II) center. rsc.org

Furthermore, the oxidation of Pt(II) to a transient Pt(III) species can be induced by agents like hydroxyl radicals, while reduction by hydrated electrons can form a Pt(I) moiety. allenpress.com The rates of these reactions are also dependent on the ligand environment, as seen in comparisons between cisplatin and carboplatin. allenpress.com In some cases, photoinduced electron transfer can occur, where a platinum(II) complex absorbs light, promoting an electron to an acceptor molecule, a process that can be harnessed for photocatalysis. rsc.org The presence of proton-coupled electron transfer (PCET) steps is another critical factor, particularly in biological systems and enzymatic reactions involving nitrite reduction, where protonation events are coupled to electron transfer steps to manage the complex multi-electron conversion. nih.gov

Chemical Transformations with Specific Reagents (e.g., S-Nucleophiles)

The reactivity of platinum(II) complexes with sulfur-containing biomolecules is of significant interest, largely due to the deactivating effects these interactions can have on platinum-based drugs. The nitrite ligand in cis-diamminedinitritoplatinum(II) and its analogues plays a crucial role in modulating this reactivity compared to more common chloride ligands.

A detailed study on a dinuclear nitrito-platinum(II) complex, [{trans-PtNO₂(NH₃)₂}₂(μ-NH₂(CH₂)₆NH₂)]²⁺, provides significant insight into these transformations. nih.govnih.gov The research investigated its reactions with key biological S-nucleophiles: glutathione (GSH), methionine (Met), and acetylmethionine (AcMet).

Reaction with Glutathione (GSH): The reaction of the nitrito-platinum(II) complex with GSH results in the same final products as its dichlorido analogue: a mononuclear species, trans-[Pt(SG)₂(NH₃)₂], and a dinuclear, S-bridged species, trans-[{Pt(SG)(NH₃)₂}₂-μ-SG]. nih.gov However, the mechanistic pathway is different, a distinction attributed to the stronger trans influence of the NO₂⁻ group compared to Cl⁻. nih.govnih.gov

In the case of the nitrito complex, ¹⁹⁵Pt NMR spectroscopy reveals an intermediate, trans-[Pt(NH₃)₂(NO₂)(SG)], where the nitrite ligand remains coordinated while the diamine linker is displaced by glutathione. nih.gov This contrasts with the chloride analogue, where chloride is first substituted. The stronger Pt-NO₂ bond and hydrogen bonding between the nitrite oxygen and ammine hydrogens hinder the substitution of the nitrite ligand, directing the reaction toward the loss of the linker group first. nih.gov This mechanistic difference also affects the reaction rate; the half-life for the reaction of the nitrito complex with GSH is slightly longer (1.8 hours) than that of the chlorido complex (1.3 hours). nih.govnih.gov

Reaction with Methionine (Met) and Acetylmethionine (AcMet): The reaction with methionine and acetylmethionine is considerably slower. nih.govnih.gov After 24 hours of reaction with methionine at 37°C, only about 20% of the linking diamine was liberated. nih.govnih.gov In the reaction with AcMet, the final product is trans-[Pt(NH₃)₂(NO₂)(AcMet)]. nih.govnih.gov In this case, the coordination of the sulfur nucleophile does not lead to the labilization (weakening) of the trans nitrito group, which remains in the final product. nih.govnih.gov

The following interactive table summarizes the comparative reactivity of the nitrito-platinum(II) complex and its chloride analogue with glutathione.

Table 1: Comparative Reactivity of Dinuclear Platinum(II) Complexes with Glutathione (GSH)

| Feature | Nitrito Complex ([{trans-PtNO₂(NH₃)₂}₂(μ-H₂N(CH₂)₆NH₂)]²⁺) | Dichlorido Complex ([{trans-PtCl(NH₃)₂}₂(μ-H₂N(CH₂)₆NH₂)]²⁺) |

|---|---|---|

| Reaction Half-life with GSH | 1.8 hours nih.govnih.gov | 1.3 hours nih.govnih.gov |

| Initial Intermediate | trans-[Pt(NH₃)₂(NO₂)(SG)] (Linker loss) nih.gov | Aquated species (Chloride loss) |

| Final Products | trans-[Pt(SG)₂(NH₃)₂] and trans-[{Pt(SG)(NH₃)₂}₂-μ-SG] nih.gov | trans-[Pt(SG)₂(NH₃)₂] and trans-[{Pt(SG)(NH₃)₂}₂-μ-SG] nih.gov |

| Governing Factor | Higher trans influence of NO₂⁻ ligand nih.gov | Lower trans influence of Cl⁻ ligand |

Theoretical and Computational Chemistry Approaches to Platinum Ii Nitrite Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method for investigating the properties of transition metal complexes due to its balance of computational cost and accuracy. nsf.govcornell.edu It is particularly effective for predicting the geometric and electronic structures of platinum-containing species. nsf.govcornell.edu

Experimental X-ray diffraction data for cis-[Pt(NH3)2(NO2)2] provides a benchmark for these theoretical calculations. researchgate.net The square-planar coordination of the Pt(II) ion is formed by two ammine (NH₃) ligands and two nitro (NO₂) ligands in a cis configuration. researchgate.net DFT studies on similar Pt(II) complexes have shown that the choice of functional and basis set is crucial for achieving high accuracy. For instance, hybrid functionals like PBE0, combined with a suitable basis set such as def2-TZVP for ligand atoms and relativistic approximations for platinum, have been shown to accurately reproduce experimental geometries. nsf.govcornell.edu The optimized structure confirms that the platinum atom has a square planar environment. researchgate.net

Electronic structure analysis through DFT provides a detailed picture of the electron distribution within the molecule. This includes the calculation of atomic charges and the nature of the chemical bonds. In [Pt(NH3)2(NO2)2], the platinum center is the primary site of positive charge, while the oxygen and nitrogen atoms of the nitro ligands carry negative charges. The Pt-N bonds are covalent, with significant contributions from both sigma donation from the nitrogen lone pairs to the platinum d-orbitals and some degree of pi-backbonding from the metal to the nitro ligand π* orbitals. DFT calculations on related d¹⁰-ML₂ complexes, such as Pt(NH₃)₂, show that the nature of the ligands significantly influences the electronic structure and geometry. vu.nl

Table 1: Representative Calculated and Experimental Bond Lengths for cis-[Pt(NH₃)₂(NO₂)₂]

| Bond | Typical DFT Calculated Bond Length (Å) | Experimental Bond Length (Å) researchgate.net |

|---|---|---|

| Pt–N (from NH₃) | 2.05 - 2.07 | 2.039 - 2.052 |

| Pt–N (from NO₂) | 2.02 - 2.04 | 2.039 - 2.052 |

| N–O | 1.23 - 1.25 | - |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. rsc.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's excitability and stability. nih.govnankai.edu.cn

In [Pt(NH3)2(NO2)2], the HOMO is typically composed of platinum d-orbitals mixed with p-orbitals from the nitro ligands. The LUMO is often a π* anti-bonding orbital localized primarily on the nitro ligands. This distribution suggests that the lowest energy electronic transition will involve a transfer of electron density from the metal-ligand bonding region to the nitro ligands, a phenomenon known as a metal-to-ligand charge transfer (MLCT). bgsu.eduresearchgate.net The energy of this transition is directly related to the HOMO-LUMO gap. DFT and time-dependent DFT (TD-DFT) can be used to calculate these orbital energies and predict the wavelengths of electronic absorption, which can then be compared to experimental UV-Vis spectra. rsc.org Studies on other Pt(II) complexes have demonstrated that the HOMO-LUMO gap can be effectively tuned by modifying the ligands. rsc.orgresearchgate.net

Table 2: Typical Frontier Molecular Orbital Characteristics for a Pt(II) Diammine Dinitrito Complex

| Orbital | Primary Character | Role in Electronic Transitions |

|---|---|---|

| HOMO | Pt(d) / Ligand(p) | Electron-donating orbital in MLCT |

| LUMO | Ligand(π*) (NO₂) | Electron-accepting orbital in MLCT |

| HOMO-LUMO Gap | Determines lowest excitation energy | Correlates with the color and photoreactivity of the complex |

Computational methods are increasingly used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra. For platinum complexes, the prediction of ¹⁹⁵Pt NMR chemical shifts is particularly valuable but challenging due to the large chemical shift range and the importance of relativistic effects. rsc.orgnih.govresearchgate.net

DFT calculations, often employing specialized basis sets and relativistic approximations (like the Zeroth-Order Regular Approximation, ZORA), can provide accurate predictions of ¹⁹⁵Pt chemical shifts. rsc.orgacs.org These calculations are highly sensitive to the molecular geometry and the electronic environment around the platinum nucleus. rsc.org For [Pt(NH3)2(NO2)2], theoretical predictions can help to understand how the electronic properties of the ammine and nitro ligands influence the shielding of the platinum nucleus. A workflow combining semiempirical methods for geometry and machine learning models has also been developed for predicting ¹⁹⁵Pt chemical shifts in water-soluble Pt(II) and Pt(IV) complexes containing NO₂⁻ and amino ligands. nih.gov Non-relativistic DFT protocols have also been shown to provide accurate predictions for a range of Pt(II) and Pt(IV) complexes, likely due to a cancellation of errors. rsc.orgresearchgate.net

Many-Body Perturbation Theory (e.g., GW-BSE Approximation)

For a more accurate description of excited-state properties than is typically achieved with TD-DFT, many-body perturbation theory methods can be employed. The GW approximation combined with the Bethe-Salpeter Equation (GW-BSE) is a state-of-the-art approach for calculating quasiparticle energies and optical absorption spectra. nih.govsemanticscholar.orgresearchgate.net

The GW approximation provides a more accurate determination of the HOMO and LUMO energies (as quasiparticle energies), while the BSE includes the effects of electron-hole interactions (excitonic effects), which are crucial for describing optical absorption. nih.govsemanticscholar.org While computationally more demanding than DFT, the GW-BSE method has been successfully applied to other platinum(II) complexes to achieve excellent agreement with experimental absorption spectra, particularly for systems with significant charge-transfer character. nih.govsemanticscholar.orgresearchgate.net For [Pt(NH3)2(NO2)2], this method could provide a highly accurate prediction of its UV-Vis spectrum and a deeper understanding of its excited states.

Angular Overlap Model (AOM) for Ligand Field Analysis

The Angular Overlap Model (AOM) is a semi-empirical approach that quantifies the strength of metal-ligand orbital interactions in terms of sigma (σ) and pi (π) bonding parameters (e_σ and e_π). utas.edu.aulibretexts.orgacs.org It provides a bridge between molecular orbital theory and ligand field theory, offering a chemically intuitive picture of d-orbital splitting. libretexts.orgscu.edu

For [Pt(NH3)2(NO2)2], the AOM can be used to analyze the relative contributions of the ammine and nitro ligands to the d-orbital splitting pattern. The ammine ligand (NH₃) is primarily a σ-donor, meaning it has a significant e_σ value and a negligible e_π value. scu.edu The nitro ligand (NO₂⁻), binding through the nitrogen atom, is a strong σ-donor and a weak π-acceptor. utas.edu.au By fitting the AOM parameters to experimental spectroscopic data (e.g., from d-d electronic transitions), one can quantify these interactions. This analysis helps to rationalize the observed spectrochemical series and the magnetic properties of the complex. DFT calculations have been used to model similar complexes like [Ni(NH3)4(NO2)2] and [Ni(en)2(NO2)2], and AOM has been used to derive bonding parameters for nitrite (B80452) ligands in various coordination modes. utas.edu.au

Table 3: Typical Angular Overlap Model Parameters for Ligands in a Pt(II) Complex

| Ligand | e_σ (cm⁻¹) | e_π (cm⁻¹) | Bonding Character |

|---|---|---|---|

| Ammine (NH₃) | ~7000 - 8000 | ~0 | Strong σ-donor |

| Nitro (NO₂⁻) | ~8000 - 9000 | <0 (acceptor) | Very strong σ-donor, weak π-acceptor |

Note: These are representative values and can vary depending on the specific complex and the method of determination.

Correlation between Theoretical Predictions and Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For platinum complexes, there is generally a strong correlation between DFT-predicted geometries and those determined by X-ray crystallography. nsf.govcornell.edu Discrepancies can often point to specific interactions in the solid state, such as hydrogen bonding, that are not always included in gas-phase calculations. For cis-[Pt(NH3)2(NO2)2], intermolecular hydrogen bonds are a significant factor in its crystal packing. researchgate.net

Similarly, calculated electronic absorption spectra from TD-DFT or GW-BSE can be compared with experimental UV-Vis spectra to assign electronic transitions and validate the theoretical description of the excited states. rsc.orgnih.gov The accuracy of predicted ¹⁹⁵Pt NMR chemical shifts is also assessed by comparison with experimental values, which helps to refine computational protocols. rsc.orgnih.gov Studies have shown that including solvent effects, either implicitly through continuum models or explicitly with solvent molecules, is often necessary to achieve good agreement with experimental NMR data for platinum complexes in solution. acs.org The successful correlation between theory and experiment provides confidence in the computational model, allowing it to be used for predictive purposes, such as designing new complexes with desired properties. nsf.gov

Emerging Research Directions in Platinum Ii Nitrite Complex Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of platinum(II) nitrite (B80452) complexes, particularly achieving specific isomers, remains a significant area of research. Traditional methods often yield mixtures of products, necessitating complex purification steps. nih.gov Modern synthetic strategies are focused on developing more selective and efficient routes.

One approach involves the use of carefully chosen starting materials and reaction conditions to favor the formation of a desired isomer. For instance, the synthesis of cis-[Pt(NH₃)₂(NO₂)₂] can be achieved with high purity by reacting cis-[Pt(NH₃)₂I₂] with a stoichiometric amount of silver nitrite in a non-aqueous solvent like acetone. This method takes advantage of the precipitation of silver iodide to drive the reaction to completion and minimize side products. The choice of solvent is crucial, as some solvents can promote isomerization.

Table 1: Comparison of Synthetic Routes for cis-[Pt(NH₃)₂(NO₂)₂]

| Method | Starting Material | Reagent | Solvent | Key Advantage | Reference |

| Classical Method | K₂[PtCl₄] | NH₃, KNO₂ | Water | Well-established | nih.gov |

| Dhara's Method | K₂[PtCl₄] | KI, NH₃, AgNO₂ | Water | Improved purity over classical method | nih.gov |

| Acetone Method | cis-[Pt(am)₂I₂] | AgNO₃ | Acetone | Rapid reaction, high yield |

Note: 'am' represents an amine ligand.

Exploration of New Ligand Architectures and Their Impact on Nitrite Coordination Dynamics

The ligands attached to the platinum center play a crucial role in determining the properties and reactivity of the complex. The nitrite ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to the platinum center through either the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO). ncert.nic.in The electronic and steric properties of the other ligands in the coordination sphere can influence this bonding mode.

Current research is focused on incorporating novel ligand architectures to fine-tune the electronic environment around the platinum atom and thereby control the coordination of the nitrite ligand. This includes the use of:

Bulky N-heterocyclic carbenes (NHCs): These ligands are strong sigma-donors and can impart significant steric bulk, influencing the stability and reactivity of the complex. rsc.org

Bidentate and tridentate ligands: These ligands can enforce specific geometries and coordination numbers, leading to complexes with unique properties. semanticscholar.orguef.finih.gov For example, the use of N,N,N',N'-tetramethylethylenediamine (Me₄en) as a ligand leads to a square-planar complex where the nitrite ligands are N-bonded. researchgate.net

Ligands with specific electronic properties: By systematically varying the substituents on the ligands, researchers can modulate the electron density at the platinum center, which in turn affects the strength and nature of the platinum-nitrite bond. nih.govorientjchem.org

These new ligand designs are not only crucial for fundamental studies of bonding and reactivity but also for the development of platinum(II) nitrite complexes with tailored properties for specific applications. rsc.org

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reaction Intermediates

Understanding the mechanisms of reactions involving platinum(II) nitrite complexes requires the ability to observe the transient species that are formed. Advances in spectroscopic techniques are now making it possible to monitor these reactions in real-time and gain unprecedented insights into the reaction pathways.

Key techniques being employed include:

Multinuclear NMR Spectroscopy: ¹⁹⁵Pt and ¹⁵N NMR spectroscopy are powerful tools for characterizing platinum(II) nitrite complexes in solution. acs.org Chemical shifts and coupling constants provide detailed information about the coordination environment of the platinum and the bonding mode of the nitrite ligand. acs.org Variable temperature NMR studies can also provide information on dynamic processes such as isomer interconversion. nih.gov

UV-Visible Spectroscopy: This technique is often used to study the kinetics of reactions involving platinum complexes. rsc.org Changes in the electronic absorption spectrum can be used to track the formation and decay of different species in solution. rsc.org

X-ray Absorption Near Edge Spectroscopy (XANES): XANES is particularly useful for determining the oxidation state of the platinum center, which is crucial for studying redox reactions. rsc.org

In-situ Raman and Infrared Spectroscopy: These vibrational spectroscopy techniques can provide direct evidence for the formation of reaction intermediates on catalyst surfaces or in solution. researchgate.netresearchgate.net For instance, they can be used to distinguish between N-bonded and O-bonded nitrite ligands.

The data obtained from these advanced techniques are essential for building a complete picture of the reaction mechanisms, which is critical for the rational design of new and improved platinum-based systems. nih.govbohrium.com

Deeper Theoretical Insights into Complex Reaction Mechanisms and Isomerism

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms and isomerism in platinum(II) nitrite complexes. Density Functional Theory (DFT) calculations allow researchers to model the structures and energies of different isomers and transition states, providing insights that are often difficult to obtain experimentally. acs.orgunica.it

Theoretical studies are being used to address several key questions:

Isomer Stability: DFT calculations can predict the relative thermodynamic stabilities of different isomers, such as the cis and trans isomers of [Pt(NH₃)₂(NO₂)²], and the nitro and nitrito linkage isomers. nih.govmatthey.com

Reaction Pathways: By mapping the potential energy surface, computational models can elucidate the step-by-step mechanism of reactions, including ligand substitution and isomerization processes. acs.org This can help to explain why certain products are formed preferentially.

Photoisomerization: A particularly interesting phenomenon in some platinum(II) nitrite complexes is nitro-nitrito linkage photoisomerization, where light can be used to switch the coordination mode of the nitrite ligand. acs.orgacs.org Theoretical calculations are being used to understand the electronic excited states involved in this process and how the crystalline environment influences the reaction. acs.orgacs.org

Spectroscopic Properties: Computational methods can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which aids in the interpretation of experimental data.

The synergy between theoretical and experimental studies is providing a much deeper understanding of the fundamental chemistry of these complexes. eurekalert.org

Design of Next-Generation Catalytic Systems with Tunable Activity and Stability

Platinum complexes are renowned for their catalytic activity in a wide range of chemical transformations. Platinum(II) nitrite complexes are being explored as catalysts and precatalysts for various reactions. A key goal is to design systems with high activity, selectivity, and stability.

Emerging research in this area includes:

Catalyst Precursors: Platinum(II) complexes can serve as "slow-release" precatalysts that are converted into the active catalytic species under specific conditions, such as upon heating. illinois.edu This approach allows for better control over the catalytic process and can lead to more stable and long-lived catalysts. illinois.edu

Tunable Ligands: As discussed in section 8.2, the ligands play a critical role in determining the catalytic properties of the platinum center. By carefully designing the ligand architecture, it is possible to tune the activity and selectivity of the catalyst for a specific reaction. nih.gov

Nitrite Reduction: The catalytic reduction of nitrite is an important reaction for environmental remediation. Platinum-based catalysts, often in combination with other metals, are being investigated for their ability to efficiently and selectively reduce nitrite to dinitrogen. acs.org Theoretical and experimental studies are being used to identify the most effective catalyst compositions and structures. acs.org

C-H Activation and Functionalization: Platinum complexes are known to catalyze the activation of C-H bonds, a challenging but highly desirable transformation in organic synthesis. Research is ongoing to develop platinum(II) nitrite-based systems for these applications. dtic.mil

The development of these next-generation catalytic systems holds significant promise for applications in green chemistry, industrial processes, and environmental technology.

Integration of Platinum(II) Nitrite Complexes in Hybrid Materials for Enhanced Performance

The incorporation of platinum(II) nitrite complexes into larger, functional materials is a rapidly growing area of research. By combining the unique properties of the platinum complex with the structural and functional attributes of a host material, it is possible to create hybrid materials with enhanced performance and new applications.

Examples of this approach include:

Supported Catalysts: Dispersing platinum(II) nitrite complexes on high-surface-area supports, such as activated carbon or metal oxides, can improve their catalytic activity and stability. researchgate.net The support can also play an active role in the catalytic process.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials that can be used to encapsulate and organize platinum complexes. This can lead to enhanced catalytic selectivity and can also be used to develop new sensing materials.

Nanocomposites: The integration of platinum complexes into nanocomposites, such as those based on carbon spheres, can lead to materials with interesting electronic and energy storage properties. researchgate.net

Luminescent Materials: Platinum(II) complexes are known for their phosphorescent properties. uef.firsc.org By incorporating them into hybrid materials, it may be possible to develop new types of sensors, probes, and materials for optoelectronic devices. researchgate.netunirioja.esresearchgate.net

The design and synthesis of these sophisticated hybrid materials represent a frontier in materials chemistry, with the potential to unlock a wide range of new technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.